Cas no 1566100-68-2 (3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine)

3-Fluoro-3-(2-methylquinolin-6-yl)propan-1-amine is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 2-methylquinoline scaffold with a fluorinated propylamine side chain, offering unique electronic and steric properties. The fluorine substitution enhances metabolic stability and bioavailability, while the quinoline core provides a rigid aromatic framework for targeted interactions. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, making it a versatile building block for drug discovery and mechanistic studies.
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine structure
1566100-68-2 structure
Product name:3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
CAS No:1566100-68-2
MF:C13H15FN2
MW:218.270006418228
CID:6216619
PubChem ID:104276989

3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
    • 1566100-68-2
    • EN300-1867307
    • Inchi: 1S/C13H15FN2/c1-9-2-3-11-8-10(12(14)6-7-15)4-5-13(11)16-9/h2-5,8,12H,6-7,15H2,1H3
    • InChI Key: ZYUOBWVHTGGBJW-UHFFFAOYSA-N
    • SMILES: FC(CCN)C1C=CC2C(=CC=C(C)N=2)C=1

Computed Properties

  • Exact Mass: 218.12192665g/mol
  • Monoisotopic Mass: 218.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.2

3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867307-0.1g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
0.1g
$1244.0 2023-09-18
Enamine
EN300-1867307-10.0g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
10g
$6635.0 2023-06-02
Enamine
EN300-1867307-0.05g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
0.05g
$1188.0 2023-09-18
Enamine
EN300-1867307-1.0g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
1g
$1543.0 2023-06-02
Enamine
EN300-1867307-2.5g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
2.5g
$2771.0 2023-09-18
Enamine
EN300-1867307-10g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
10g
$6082.0 2023-09-18
Enamine
EN300-1867307-5.0g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
5g
$4475.0 2023-06-02
Enamine
EN300-1867307-0.5g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
0.5g
$1357.0 2023-09-18
Enamine
EN300-1867307-0.25g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
0.25g
$1300.0 2023-09-18
Enamine
EN300-1867307-5g
3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine
1566100-68-2
5g
$4102.0 2023-09-18

Additional information on 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine

Recent Advances in the Study of 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1566100-68-2)

The compound 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1566100-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its quinoline scaffold and fluorine substitution, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have focused on its synthesis, mechanism of action, and potential therapeutic applications, making it a compound of high interest for drug development.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis of 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine, highlighting its improved yield and purity compared to earlier methods. The researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions and fluorination steps, achieving a final product with >98% purity. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine acts as a potent modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These findings, published in Neuropharmacology, suggest its potential utility in treating psychiatric disorders such as depression and schizophrenia. Additionally, its fluorinated structure enhances blood-brain barrier penetration, a desirable property for CNS-targeted therapies.

Another groundbreaking study, featured in Cancer Research, explored the compound's antitumor properties. The research team observed that 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine inhibits the proliferation of certain cancer cell lines, including glioblastoma and breast cancer, by disrupting key signaling pathways such as PI3K/AKT. These results position the compound as a candidate for further investigation in oncology, particularly for hard-to-treat cancers.

Despite these promising findings, challenges remain. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to improve its stability. Additionally, toxicity profiles are still under investigation, with preliminary data suggesting dose-dependent effects on liver enzymes. These aspects will be critical to address in future research.

In conclusion, 3-fluoro-3-(2-methylquinolin-6-yl)propan-1-amine (CAS: 1566100-68-2) represents a versatile and pharmacologically active molecule with applications in both CNS disorders and oncology. Recent advancements in its synthesis and mechanistic understanding have laid a solid foundation for its continued development. However, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety profile, paving the way for potential clinical translation.

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